molecular formula C10H13BrMgO B13446160 Magnesium, bromo(4-butoxyphenyl)-

Magnesium, bromo(4-butoxyphenyl)-

Cat. No.: B13446160
M. Wt: 253.42 g/mol
InChI Key: HSKQAROMTTWWAJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(4-butoxyphenyl)- involves the reaction of 4-butoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. This reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction scheme is as follows:

4-Butoxyphenyl bromide+MagnesiumMagnesium, bromo(4-butoxyphenyl)-\text{4-Butoxyphenyl bromide} + \text{Magnesium} \rightarrow \text{Magnesium, bromo(4-butoxyphenyl)-} 4-Butoxyphenyl bromide+Magnesium→Magnesium, bromo(4-butoxyphenyl)-

Industrial Production Methods

Industrial production of Grignard reagents, including Magnesium, bromo(4-butoxyphenyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the reaction temperature. The reagents are added gradually to control the exothermic reaction and prevent runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(4-butoxyphenyl)- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Magnesium, bromo(4-butoxyphenyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent side reactions with moisture .

Major Products

The major products formed from reactions with Magnesium, bromo(4-butoxyphenyl)- depend on the specific reactants used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively .

Scientific Research Applications

Magnesium, bromo(4-butoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium, bromo(4-butoxyphenyl)- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the polarity of the carbon-magnesium bond and the presence of an ether solvent, which stabilizes the reagent .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium chloride
  • Ethylmagnesium bromide

Uniqueness

Magnesium, bromo(4-butoxyphenyl)- is unique due to the presence of the 4-butoxyphenyl group, which can influence the reactivity and selectivity of the Grignard reagent in organic synthesis. This makes it particularly useful in the synthesis of specific organic compounds where the butoxyphenyl group is desired .

Properties

IUPAC Name

magnesium;butoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKQAROMTTWWAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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